2-(4-Iodophenyl)oxirane
Description
Properties
Molecular Formula |
C8H7IO |
|---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
2-(4-iodophenyl)oxirane |
InChI |
InChI=1S/C8H7IO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 |
InChI Key |
KMCIOYBQDJMMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comprehensive Analysis of Reactivity and Mechanistic Pathways
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The central feature of 2-(4-Iodophenyl)oxirane's chemistry is the nucleophilic ring-opening of the epoxide. This transformation is thermodynamically favorable due to the release of approximately 13 kcal/mol of ring strain. The reaction proceeds via nucleophilic substitution, where one of the carbon atoms of the oxirane ring acts as the electrophile. Depending on the reaction conditions (acidic or basic), the mechanism can exhibit characteristics of either an SN1 or SN2 reaction, which in turn governs which of the two non-equivalent ring carbons is attacked.
Acid-Catalyzed Ring Opening: Regioselectivity and Stereochemical Inversion
Under acidic conditions, the ring-opening of 2-(4-Iodophenyl)oxirane proceeds through a mechanism that has significant SN1 character. The reaction is initiated by protonation of the epoxide oxygen, which dramatically increases the electrophilicity of the ring carbons. This activation allows for attack by even weak nucleophiles. The regioselectivity of the attack favors the more substituted carbon, and the reaction proceeds with inversion of stereochemistry at the point of attack, resulting in an anti-diol or related product.
The first step in the acid-catalyzed mechanism is the rapid and reversible protonation of the oxirane oxygen atom by an acid catalyst (e.g., H₃O⁺). This converts the oxygen into a better leaving group (a neutral hydroxyl group) and places a positive formal charge on it. The protonated epoxide is highly activated towards nucleophilic attack. This activation results in the weakening of the carbon-oxygen bonds. The C-O bond to the more substituted carbon (the benzylic carbon attached to the 4-iodophenyl group) is weaker and longer because that carbon can better stabilize the developing partial positive charge. This carbocation-like character at the more substituted carbon is a key feature of the SN1-like transition state.
Following activation, a weak nucleophile attacks the protonated epoxide. Due to the significant carbocation character developed at the more substituted, benzylic carbon, the nucleophile preferentially attacks this position. This regioselectivity is governed by electronic factors rather than sterics. The attack occurs from the side opposite to the C-O bond, in a manner analogous to an SN2 reaction, leading to a stereochemical inversion at the site of attack. A final deprotonation step yields the neutral product. For instance, hydrolysis with aqueous acid yields a trans-diol.
| Weak Nucleophile (Reagent) | Major Product | Site of Attack |
|---|---|---|
| Water (H₂O/H⁺) | 1-(4-Iodophenyl)ethane-1,2-diol | Benzylic Carbon (C1) |
| Methanol (CH₃OH/H⁺) | 1-Methoxy-1-(4-iodophenyl)ethan-2-ol | Benzylic Carbon (C1) |
| Chloride (HCl) | 2-Chloro-1-(4-iodophenyl)ethan-1-ol | Benzylic Carbon (C1) |
Base-Catalyzed Ring Opening: Regioselectivity and Stereochemical Inversion
In the presence of strong bases or nucleophiles, the ring-opening of 2-(4-Iodophenyl)oxirane occurs via a classic SN2 mechanism. Unlike the acid-catalyzed pathway, the epoxide is not protonated first. Instead, the strong nucleophile directly attacks one of the electrophilic ring carbons. This reaction is regioselective for the less sterically hindered carbon and results in a predictable inversion of stereochemistry at that carbon.
Under basic or neutral conditions, the reaction is governed primarily by steric hindrance. The strong nucleophile attacks the less substituted (primary) carbon of the oxirane ring, as this site is more accessible. This backside attack displaces the oxygen atom, which becomes an alkoxide anion. A subsequent protonation step, typically during an aqueous workup, neutralizes the alkoxide to form the final alcohol product. The stereochemical outcome is an inversion of configuration at the carbon that was attacked.
A variety of strong nucleophiles can be used to open the 2-(4-Iodophenyl)oxirane ring. Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon nucleophiles that attack the less substituted carbon to form a new carbon-carbon bond, yielding a secondary alcohol after protonation. Similarly, hydride reagents like lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the less hindered carbon, resulting in the formation of an alcohol. In all these cases, the reaction proceeds via an SN2 pathway with high regioselectivity and stereospecificity.
| Strong Nucleophile (Reagent) | Major Product | Site of Attack |
|---|---|---|
| Hydroxide (NaOH) | 1-(4-Iodophenyl)ethane-1,2-diol | Primary Carbon (C2) |
| Methoxide (NaOCH₃) | 2-Methoxy-1-(4-iodophenyl)ethan-1-ol | Primary Carbon (C2) |
| Methylmagnesium Bromide (CH₃MgBr) | 1-(4-Iodophenyl)propan-2-ol | Primary Carbon (C2) |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Iodophenyl)ethan-1-ol | Primary Carbon (C2) |
Transition Metal-Catalyzed Ring Opening Processes
The oxirane ring of 2-(4-Iodophenyl)oxirane can be activated and opened through transition metal catalysis. These processes often involve the coupling of the epoxide with various organic electrophiles, such as aryl halides. While traditional epoxide openings rely on strong nucleophiles, transition metal-catalyzed methods offer alternative pathways, sometimes involving radical intermediates, to form new carbon-carbon bonds.
Recent advancements have demonstrated that nickel and cobalt complexes are effective catalysts for the cross-electrophile coupling of epoxides with aryl halides. For aryl epoxides like 2-(4-Iodophenyl)oxirane, these reactions exhibit high regioselectivity, with the coupling occurring predominantly at the benzylic carbon.
For instance, nickel-catalyzed systems, when co-catalyzed by titanocene, are presumed to proceed via a Ti(III)-mediated radical generation, leading to ring-opening at the more hindered (benzylic) position gre.ac.uk. Similarly, dual-catalytic systems employing vitamin B₁₂ (a cobalt complex) and a nickel catalyst under blue-light irradiation can achieve highly regioselective ring-opening of aryl epoxides with aryl halides researchgate.netmdpi.com. The proposed mechanism involves the nucleophilic Co(I) species opening the epoxide ring, followed by the formation of an alkyl radical at the benzylic position, which then participates in the nickel-catalyzed cross-coupling cycle mdpi.com. These methods are notable for their mild reaction conditions and tolerance of a wide range of functional groups researchgate.netmdpi.com.
The general outcome for an aryl epoxide, such as 2-(4-Iodophenyl)oxirane, in these couplings is the formation of a 1,2-diarylethanol derivative, where the new aryl group is attached to the benzylic carbon of the former epoxide.
Ring Expansion Reactions of Vinyl Oxiranes
It is important to note that 2-(4-Iodophenyl)oxirane is an aryl oxirane, not a vinyl oxirane. Therefore, it cannot directly undergo the characteristic ring expansion reactions of vinyl oxiranes without prior chemical modification to introduce a vinyl group adjacent to the oxirane ring.
Vinyl oxiranes are valuable substrates in organic synthesis that undergo stereoselective ring-enlargement reactions, typically catalyzed by transition metals, to produce various heterocyclic scaffolds nih.govchemrxiv.org. These reactions take advantage of the ring strain of the oxirane and the reactivity of the adjacent vinyl group. The catalytic ring expansion of vinyl oxiranes is a primary method for synthesizing five-membered heterocycles like dihydrofurans or other larger ring systems nih.govchemrxiv.orgresearchgate.netresearchgate.net.
The mechanism often involves the coordination of a low-valent transition metal, such as palladium(0) or rhodium(I), to the vinyl group. This is followed by the cleavage of the adjacent carbon-oxygen bond of the oxirane, forming a π-allylmetal intermediate. This intermediate can then be attacked by a nucleophile, leading to a ring-expanded product. The stereoselectivity of these reactions is a key feature, allowing for the construction of complex, stereochemically rich heterocyclic frameworks nih.govresearchgate.net. The development of these catalytic methods has been a significant area of research, providing access to structures found in numerous natural products and bioactive molecules chemrxiv.org.
Transformations Involving the Aryl Iodide Functionality
The aryl iodide group in 2-(4-Iodophenyl)oxirane is a highly versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these couplings to proceed under mild conditions, often with high yields and excellent functional group tolerance, leaving the oxirane ring intact.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a class of powerful synthetic methods that enable the formation of a new sigma bond, typically between two carbon atoms, from two coupling partners. For 2-(4-Iodophenyl)oxirane, the aryl iodide serves as the electrophilic partner. The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-iodine bond of 2-(4-Iodophenyl)oxirane to form a square planar palladium(II) intermediate. This is typically the rate-determining step for aryl iodides.
Transmetalation : An organometallic nucleophile (e.g., from an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) complex, displacing the iodide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate mdpi.comsandiego.edumdpi.com. This reaction is renowned for its mild conditions, low toxicity of boron reagents, and broad functional group tolerance, making it highly suitable for complex molecules like 2-(4-Iodophenyl)oxirane sandiego.edumdpi.comscirp.org. The presence of a base is required to activate the organoboron reagent for the transmetalation step mdpi.com. Given the high reactivity of aryl iodides, the Suzuki coupling of 2-(4-Iodophenyl)oxirane with various aryl- and vinylboronic acids can be expected to proceed efficiently to generate biphenyl or styrenyl-substituted oxiranes, respectively.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Biphenyl-4-yl)oxirane |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-(4'-Methoxybiphenyl-4-yl)oxirane |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 2-(4-(Thiophen-2-yl)phenyl)oxirane |
| (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | (E)-2-(4-Styrylphenyl)oxirane |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide scielo.org.mxnih.gov. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base nih.govdiva-portal.org. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex scielo.org.mxnih.gov. Copper-free versions of the Sonogashira coupling have also been developed diva-portal.orgnih.gov. This reaction allows for the direct introduction of an alkyne functionality onto the phenyl ring of 2-(4-Iodophenyl)oxirane, producing arylalkyne-substituted epoxides which are valuable precursors for further transformations.
Table 2: Representative Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(4-(Phenylethynyl)phenyl)oxirane |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 2-(4-((Trimethylsilyl)ethynyl)phenyl)oxirane |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 2-(4-(Hex-1-yn-1-yl)phenyl)oxirane |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | piperidine | CH₃CN | 3-(4-(Oxiran-2-yl)phenyl)prop-2-yn-1-ol |
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene rsc.orgnih.gov. A base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle researchgate.net. The reaction is a powerful tool for the synthesis of substituted alkenes, typically with high stereoselectivity for the trans isomer due to steric factors in the migratory insertion and β-hydride elimination steps researchgate.net. Applying the Heck reaction to 2-(4-Iodophenyl)oxirane allows for its arylation of various alkenes, such as styrenes and acrylates, to yield stilbene-like or cinnamate-like structures while preserving the epoxide ring.
Table 3: Representative Heck Reaction Conditions
| Alkene | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Styrene (B11656) | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(4-Styrylphenyl)oxirane |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | (E)-Butyl 3-(4-(oxiran-2-yl)phenyl)acrylate |
| Acrylonitrile | Pd/C | K₂CO₃ | NMP | (E)-3-(4-(Oxiran-2-yl)phenyl)acrylonitrile |
| Cyclohexene | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Toluene | 2-(4-(Cyclohex-2-en-1-yl)phenyl)oxirane |
Electrophilic Activation and Rearrangement Pathways
The 2-(4-Iodophenyl)oxirane molecule possesses two main sites for electrophilic attack: the oxygen atom of the oxirane ring and the iodine atom of the iodophenyl group. Activation at either site can initiate a variety of transformations and rearrangements.
Oxirane Ring Activation: The oxygen atom of the epoxide is Lewis basic and can be activated by protonation with a Brønsted acid or coordination with a Lewis acid. This activation enhances the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack. This is the fundamental principle behind acid-catalyzed epoxide ring-opening. In the absence of a strong external nucleophile, the activated epoxide can undergo intramolecular rearrangement. For styrene oxides, this can lead to the formation of phenylacetaldehyde.
Iodoarene Activation: The iodine atom on the aromatic ring can be subjected to oxidative activation to form hypervalent iodine species. nih.govacs.org Aryl iodides can be oxidized to generate highly electrophilic diaryliodonium salts. acs.org These species are excellent arylating agents and can act as aryl cation synthons. nih.gov This activation strategy transforms the iodoarene into a much more reactive electrophile, enabling reactions that are not possible with the parent aryl iodide under similar conditions. This approach offers a transition-metal-free method for forming C-C and C-heteroatom bonds. acs.org
Table 2: Potential Products from Electrophilic Activation and Rearrangement
| Activating Agent | Site of Activation | Potential Intermediate | Potential Final Product(s) |
| H⁺ or Lewis Acid | Oxirane Oxygen | Protonated/Coordinated Epoxide | Diol (with H₂O), Ether (with ROH), Phenylacetaldehyde derivative (rearrangement) |
| Oxidizing Agent | Iodine Atom | Hypervalent Iodine(III) species | Diaryliodonium salt, Arylated nucleophiles |
Multicomponent and Cascade Reactions Incorporating 2-(4-Iodophenyl)oxirane
The dual functionality of 2-(4-Iodophenyl)oxirane—an electrophilic epoxide ring and an aryl iodide handle suitable for cross-coupling—makes it an attractive substrate for multicomponent reactions (MCRs) and cascade sequences.
Multicomponent Reactions (MCRs): MCRs are convergent, one-pot reactions where three or more reactants combine to form a product that incorporates structural features from each starting material. beilstein-journals.orgnih.gov While specific MCRs explicitly using 2-(4-Iodophenyl)oxirane are not widely documented, its structure lends itself to potential inclusion in known MCRs. For instance, an Ugi or Passerini reaction could potentially be designed where one of the components is first generated via a cross-coupling reaction with the iodophenyl moiety. Alternatively, the epoxide could be opened by a nucleophile formed in situ during a multicomponent process.
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive intramolecular transformations under a single set of reaction conditions. nih.gov The structure of 2-(4-Iodophenyl)oxirane is well-suited for cascades that combine a metal-catalyzed cross-coupling with a subsequent ring-opening or rearrangement.
For example, a Heck or Suzuki coupling could be performed on the aryl iodide. The newly introduced substituent could contain a nucleophilic group positioned to attack the epoxide ring intramolecularly, leading to the formation of a new cyclic structure. Another possibility involves an initial Prins-type cyclization initiated at the epoxide, which generates a carbocation that is then involved in a subsequent reaction. beilstein-journals.org Such a cascade could be triggered by a Lewis acid, leading to complex molecular architectures from a relatively simple starting material. beilstein-journals.org
Stereochemical Control and Enantioselective Synthesis
Strategies for Enantiopure 2-(4-Iodophenyl)oxirane Synthesis
The synthesis of enantiopure epoxides, or enantiopure 2-(4-Iodophenyl)oxirane, can be achieved through several established synthetic strategies. These methods are designed to selectively produce one enantiomer over the other, leading to a high enantiomeric excess (ee). The primary approaches include asymmetric epoxidation of the corresponding alkene, kinetic resolution of a racemic mixture, and synthesis from the chiral pool.
Asymmetric Epoxidation: This is one of the most direct methods, involving the epoxidation of the prochiral alkene, 4-iodostyrene, using a chiral catalyst. The catalyst creates a chiral environment that directs the oxidizing agent to one face of the double bond, preferentially forming one enantiomer of the epoxide. Seminal methods like the Sharpless-Katsuki epoxidation (for allylic alcohols) and the Jacobsen-Katsuki epoxidation (for unfunctionalized olefins) have set the foundation for this field. For 4-iodostyrene, a Jacobsen-type catalyst, typically a chiral manganese-salen complex, would be a suitable choice.
Kinetic Resolution: This strategy begins with a racemic mixture of 2-(4-Iodophenyl)oxirane. A chiral catalyst or reagent is used to selectively react with one enantiomer at a faster rate, leaving the unreacted, desired enantiomer in high enantiopuric form. A key example is the hydrolytic kinetic resolution (HKR) developed by Jacobsen and coworkers, which uses a chiral (salen)Co(III) complex to catalyze the ring-opening of one enantiomer with water.
Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiopure starting materials. A plausible route to enantiopure 2-(4-Iodophenyl)oxirane could involve the use of a chiral amino acid or hydroxy acid. For instance, a multi-step synthesis could be designed starting from an enantiopure halohydrin precursor, which can be cyclized under basic conditions to yield the corresponding enantiopure epoxide.
| Strategy | Starting Material | Key Reagent/Catalyst | Principle |
|---|---|---|---|
| Asymmetric Epoxidation | 4-Iodostyrene | Chiral Mn(salen) complex (Jacobsen catalyst) + Oxidant (e.g., NaOCl) | Direct, enantioselective conversion of a prochiral alkene to a chiral epoxide. |
| Kinetic Resolution | (rac)-2-(4-Iodophenyl)oxirane | Chiral Co(salen) complex (HKR catalyst) + H₂O | Selective reaction of one enantiomer from a racemic mixture, enriching the other. |
| Chiral Pool Synthesis | Enantiopure Precursor (e.g., chiral halohydrin) | Base (e.g., NaOH, K₂CO₃) | Conversion of a readily available, enantiopure starting material through a stereospecific reaction sequence. |
Diastereoselective Transformations of 2-(4-Iodophenyl)oxirane Derivatives
Once enantiopure 2-(4-Iodophenyl)oxirane is obtained and converted into more complex molecules, controlling the stereochemistry of subsequent reactions becomes a question of diastereoselectivity. If a derivative of 2-(4-Iodophenyl)oxirane already contains one or more stereocenters, these existing chiral elements can influence the stereochemical outcome of new stereocenter formations. This is known as substrate-controlled diastereoselectivity.
For example, the ring-opening of (R)-2-(4-Iodophenyl)oxirane with a nucleophile yields a product with a defined stereocenter (e.g., an alcohol at the benzylic position). If this product then undergoes another reaction, such as an aldol (B89426) addition at a different position, the existing stereocenter can sterically or electronically direct the approach of the reagents, leading to the preferential formation of one diastereomer over another. The stereochemical relationship between the original and the newly formed stereocenters can be described as syn or anti. The predictability of such transformations is often guided by established models like Felkin-Anh or Cram's rule for nucleophilic additions to carbonyls adjacent to a stereocenter.
| Derivative Type | Reaction Type | Stereochemical Influence | Expected Outcome |
|---|---|---|---|
| 1-(4-Iodophenyl)ethane-1,2-diol (from ring-opening) | Protection of primary alcohol, followed by oxidation of secondary alcohol to a ketone | The stereocenter at C2 directs nucleophilic attack on the C1 ketone. | Preferential formation of one diastereomeric tertiary alcohol. |
| An N-acylated derivative of an amino alcohol (from ring-opening with an amine) | Alkylation of the enolate | The stereocenter from the original epoxide directs the approach of the electrophile. | High diastereoselectivity in the formation of a new C-C bond. |
Influence of Chiral Catalysts and Auxiliaries on Reaction Stereoselectivity
Beyond substrate control, external chiral agents are pivotal in inducing stereoselectivity. These can be broadly classified as chiral catalysts and chiral auxiliaries. wikipedia.org
Chiral Catalysts: These are chiral molecules that are used in sub-stoichiometric amounts to accelerate a chemical reaction and control its stereochemical outcome. rsc.org The catalyst forms a transient, diastereomeric complex with the substrate, lowering the activation energy for the formation of one enantiomer or diastereomer. As discussed in section 4.1, chiral metal complexes like those based on salen, BINOL, or BOX ligands are highly effective for the enantioselective synthesis of epoxides. For transformations of 2-(4-Iodophenyl)oxirane derivatives, chiral Lewis acids can be employed to activate functional groups and control the facial selectivity of nucleophilic attacks.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For example, a precursor acid to 2-(4-Iodophenyl)oxirane could be coupled with a chiral auxiliary like an Evans oxazolidinone. Subsequent reactions, such as alkylation, would proceed with high diastereoselectivity controlled by the steric hindrance of the auxiliary. wikipedia.org Finally, removal of the auxiliary would yield an enantiomerically enriched product that can be converted into the target epoxide.
| Chiral Agent | Example | Application to 2-(4-Iodophenyl)oxirane Synthesis/Derivatization | Mechanism of Stereocontrol |
|---|---|---|---|
| Chiral Catalyst | (R,R)-Jacobsen's Catalyst | Asymmetric epoxidation of 4-iodostyrene. | Forms a chiral environment around the double bond, directing the oxidant to one face. |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective alkylation of a carboxylic acid precursor. | The auxiliary is covalently bonded to the substrate, using steric hindrance to block one reaction face. wikipedia.org |
| Chiral Auxiliary | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric α-alkylation of a ketone derivative. | Forms a chiral hydrazone intermediate that directs the approach of an electrophile. |
Retention and Inversion of Configuration in Ring-Opening and Functionalization Reactions
The functionalization of epoxides most commonly involves nucleophilic ring-opening reactions. Due to the significant ring strain of the three-membered ring, these reactions proceed readily even though an alkoxide is typically a poor leaving group. chemistrysteps.com The stereochemical outcome of these reactions is highly predictable and almost always proceeds with inversion of configuration at the center of nucleophilic attack, consistent with an S_N2 mechanism. chemistrysteps.com
When a nucleophile attacks 2-(4-Iodophenyl)oxirane, it can target either the terminal (C2) or the benzylic (C1) carbon. The regioselectivity of this attack dictates which stereocenter is inverted.
Under basic or neutral conditions (strong nucleophiles): The reaction follows a classic S_N2 pathway. The nucleophile attacks the less sterically hindered carbon atom, which is the terminal C2 position. This results in the inversion of configuration at C2 (if it were a stereocenter) and retention of the original configuration at the C1 benzylic stereocenter.
Under acidic conditions (weak nucleophiles): The epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com The C-O bonds weaken, and a significant partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted benzylic C1 position. Consequently, the nucleophile attacks preferentially at the C1 carbon. This attack occurs from the backside, leading to a clean inversion of configuration at the C1 stereocenter.
Therefore, by choosing the reaction conditions, one can selectively open the ring at either carbon atom, each with a predictable inversion of stereochemistry. chemistrysteps.com This control is fundamental for using enantiopure 2-(4-Iodophenyl)oxirane as a building block in stereocontrolled synthesis.
| Reaction Conditions | Nucleophile (Example) | Site of Attack | Stereochemical Outcome at C1 | Product Type |
|---|---|---|---|---|
| Acidic (e.g., H₂SO₄ cat.) | H₂O, MeOH | Benzylic Carbon (C1) | Inversion | anti-1,2-Diol or ether-alcohol |
| Basic/Neutral | ⁻OH, ⁻OR, R-MgBr | Terminal Carbon (C2) | Retention | anti-1,2-Diol or alcohol |
| Acidic (e.g., HBr) | Br⁻ | Benzylic Carbon (C1) | Inversion | anti-Halohydrin |
| Basic/Neutral | N₃⁻, CN⁻ | Terminal Carbon (C2) | Retention | anti-Azido-alcohol or cyano-alcohol |
Note: The table assumes the starting material is a single enantiomer of 2-(4-Iodophenyl)oxirane. The product is described as 'anti' because the two functional groups are on opposite faces of the original C-C bond.
Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing insight into the chemical environment of individual protons and carbon atoms. For 2-(4-Iodophenyl)oxirane, a complete assignment of its structure is achieved through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
The ¹H NMR spectrum of 2-(4-Iodophenyl)oxirane is expected to display distinct signals corresponding to the protons of the oxirane ring and the iodophenyl group. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring current. The protons on the 4-iodophenyl group form an AA'BB' system, which often presents as two doublet-like signals. The protons on the ortho position to the iodine atom (H-3 and H-5) are chemically equivalent, as are the protons meta to the iodine atom (H-2 and H-6).
The three protons of the oxirane ring are chemically non-equivalent and form an AMX spin system.
The benzylic proton (H-α), being adjacent to the aromatic ring, is expected to resonate at a lower field compared to the other two oxirane protons.
The two methylene (B1212753) protons on the oxirane ring (H-β) are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts and couplings to each other (geminal coupling) and to the benzylic proton (vicinal coupling). libretexts.org
The expected signals and their characteristics are summarized in the table below. The exact chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, and coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz). libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Iodophenyl)oxirane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2, H-6 (Aromatic) | ~ 7.6 - 7.8 | d (doublet) | ~ 8.0 |
| H-3, H-5 (Aromatic) | ~ 7.0 - 7.2 | d (doublet) | ~ 8.0 |
| H-α (Oxirane, CH) | ~ 3.8 - 4.0 | dd (doublet of doublets) | Jα-βcis, Jα-βtrans |
| H-βcis (Oxirane, CH₂) | ~ 2.9 - 3.1 | dd (doublet of doublets) | Jβcis-βtrans, Jα-βcis |
Note: The predicted values are based on typical chemical shifts for similar substituted styrene (B11656) oxides.
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For 2-(4-Iodophenyl)oxirane, six distinct signals are expected: four for the aromatic carbons and two for the oxirane carbons.
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atom.
The carbon atom bonded to the iodine (C-4) is a quaternary carbon, and its signal is influenced by the heavy atom effect of iodine, appearing at a distinct chemical shift. uoi.gr
The ipso-carbon (C-1) of the aromatic ring, which is attached to the oxirane, is also a quaternary carbon. uoi.gr
The remaining aromatic carbons (C-2/C-6 and C-3/C-5) will appear in the typical aromatic region (120-140 ppm). hw.ac.ukoregonstate.edu
The two carbons of the oxirane ring (C-α and C-β) will resonate in the upfield region, typically between 40 and 60 ppm, characteristic of strained, saturated ethers. hw.ac.ukoregonstate.edu
Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Iodophenyl)oxirane
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (C-I) | ~ 90 - 95 |
| C-1 (ipso-C) | ~ 138 - 142 |
| C-2, C-6 (Aromatic CH) | ~ 127 - 130 |
| C-3, C-5 (Aromatic CH) | ~ 137 - 139 |
| C-α (Oxirane, CH) | ~ 51 - 54 |
Note: The predicted values are based on substituent effects and data for analogous compounds.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For 2-(4-Iodophenyl)oxirane, cross-peaks would be expected between the coupled aromatic protons (H-2/H-6 with H-3/H-5) and among the three protons of the oxirane ring (H-α with both H-β protons, and the two H-β protons with each other). youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). libretexts.org It would show correlations between H-α and C-α, H-β and C-β, H-2/H-6 and C-2/C-6, and H-3/H-5 and C-3/C-5. This is crucial for definitively assigning which proton signal corresponds to which carbon signal. sdsu.edulibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 2-(4-Iodophenyl)oxirane would be expected to show characteristic absorption bands for the aromatic ring and the epoxide (oxirane) ring.
Aromatic Ring: The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. A strong band around 830-810 cm⁻¹ would be indicative of the 1,4-disubstitution (para) pattern of the benzene ring.
Oxirane Ring: The strained three-membered ring of the epoxide has characteristic vibrations. The asymmetric C-O-C stretching usually appears as a strong band around 1250 cm⁻¹. The C-H stretching of the epoxide ring can be seen just above 3000 cm⁻¹. The ring breathing and deformation vibrations can be observed in the 950-810 cm⁻¹ range. researchgate.net
C-I Bond: The carbon-iodine bond stretching vibration occurs at low frequencies, typically in the far-infrared region (below 600 cm⁻¹), and may not be observed in a standard mid-IR spectrum.
Table 3: Expected IR Absorption Bands for 2-(4-Iodophenyl)oxirane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Oxirane |
| 1585 - 1595 | C=C Stretch | Aromatic Ring |
| 1485 - 1495 | C=C Stretch | Aromatic Ring |
| ~ 1250 | Asymmetric C-O-C Stretch | Oxirane Ring |
| 950 - 860 | Ring Breathing/Deformation | Oxirane Ring |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-(4-Iodophenyl)oxirane (molecular formula C₈H₇IO), the exact mass is 245.95416 Da, and the nominal molecular weight is 246.04 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 246. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern. The fragmentation of the molecular ion provides structural information. Plausible fragmentation pathways for 2-(4-Iodophenyl)oxirane include:
Loss of Iodine: A prominent fragmentation would be the cleavage of the C-I bond to lose an iodine radical (·I), resulting in a fragment ion at m/z = 119 ([C₈H₇O]⁺).
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the oxirane ring can lead to the formation of an iodophenyl radical and a [C₂H₃O]⁺ ion (m/z = 43) or an iodophenyl cation [C₆H₄I]⁺ (m/z = 203).
Oxirane Ring Fragmentation: The epoxide ring can fragment in several ways. A common pathway is the loss of a formyl radical (·CHO) from the molecular ion, leading to a fragment at m/z = 217. Another possibility is the loss of formaldehyde (B43269) (CH₂O), resulting in a fragment at m/z = 216. nist.gov
The relative abundance of these fragment ions helps in confirming the proposed structure. libretexts.orglibretexts.org
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 2-(4-Iodophenyl)oxirane
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 246 | [C₈H₇IO]⁺˙ | Molecular Ion (M⁺˙) |
| 217 | [C₇H₆I]⁺ | M⁺˙ - ·CHO |
| 203 | [C₆H₄I]⁺ | Cleavage of C-C bond next to ring |
| 119 | [C₈H₇O]⁺ | M⁺˙ - ·I |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 2-(4-Iodophenyl)oxirane would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles in the solid state.
Crystal System and Space Group: This describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) and the arrangement of molecules within the unit cell. sphinxsai.commdpi.com
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: It would confirm the geometry of the oxirane ring and the orientation of the 4-iodophenyl group relative to it.
Intermolecular Interactions: The analysis would reveal any significant non-covalent interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal packing.
For chiral molecules like (S)- or (R)-2-(4-Iodophenyl)oxirane, X-ray crystallography using anomalous dispersion can determine the absolute configuration, unambiguously distinguishing between the two enantiomers. sphinxsai.com
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetic properties of molecules. For 2-(4-Iodophenyl)oxirane, DFT calculations would elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In substituted phenyloxiranes, the electronic properties of the substituent on the phenyl ring significantly influence the HOMO-LUMO gap. The iodine atom, being an electron-withdrawing group through induction but also capable of halogen bonding, would be expected to modulate the electron density of the phenyl ring and, consequently, the energetic landscape of the entire molecule.
DFT calculations also provide detailed molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an epoxide like 2-(4-Iodophenyl)oxirane, the MEP would likely show negative potential around the oxygen atom of the oxirane ring, indicating its nucleophilic character and propensity to be protonated or coordinate to Lewis acids.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Generic Aryl Oxirane
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
Conformational Analysis and Stability Predictions
The three-dimensional structure of 2-(4-Iodophenyl)oxirane is not rigid. Rotation around the single bond connecting the phenyl ring and the oxirane ring allows the molecule to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformers, which are those that exist at energy minima on the potential energy surface.
Reaction Mechanism Elucidation through Transition State Modeling
The oxirane ring is strained and susceptible to ring-opening reactions, which are central to its chemical utility. Computational chemistry is invaluable for elucidating the detailed mechanisms of these reactions. By modeling the reaction pathway, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate—and calculate the activation energy barriers.
A common reaction for epoxides is acid-catalyzed hydrolysis or nucleophilic ring-opening. researchgate.net For 2-(4-Iodophenyl)oxirane, a nucleophile can attack either of the two carbon atoms of the oxirane ring. Theoretical modeling can predict the regioselectivity of this attack by comparing the activation energies for the two possible pathways. For example, in the reaction of styrene (B11656) oxide with CO₂, DFT calculations have been used to map out the reaction mechanism and identify the rate-determining step, which is the nucleophilic attack that opens the epoxide ring. nih.gov Transition state modeling for 2-(4-Iodophenyl)oxirane would involve locating the transition state structures for nucleophilic attack and calculating their associated energy barriers, providing a quantitative prediction of the reaction rate and outcome under different conditions. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to identify a molecule. For 2-(4-Iodophenyl)oxirane, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and intensities help in assigning the observed spectral bands to specific molecular motions, such as the C-O-C stretching of the epoxide ring or the C-I stretching of the iodophenyl group.
Beyond spectroscopy, DFT is used to calculate a range of "reactivity descriptors." These indices, derived from the electronic structure, provide a quantitative measure of the reactivity at different sites within the molecule. Fukui functions, for instance, indicate the propensity of a particular atomic site to undergo nucleophilic, electrophilic, or radical attack. For 2-(4-Iodophenyl)oxirane, these descriptors would help predict which of the oxirane carbons is more susceptible to nucleophilic attack and how the iodine substituent influences the reactivity of the aromatic ring.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanical methods like DFT are excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules in a condensed phase (like a solvent).
An MD simulation of 2-(4-Iodophenyl)oxirane in a solvent like water or an organic solvent would reveal how the molecule moves, rotates, and interacts with its surroundings. This is particularly important for understanding intermolecular interactions. The iodophenyl group can participate in halogen bonding—a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile. researchgate.net MD simulations can provide insight into the strength and geometry of such interactions. Furthermore, analysis of the simulation trajectory can yield information on the solvation structure around the molecule and provide a dynamic picture of the conformational flexibility discussed in section 6.2. Hirshfeld surface analysis is another computational tool often used to visualize and quantify intermolecular contacts in crystal structures, providing a detailed picture of all close contacts. nih.gov
Strategic Applications in Complex Organic Synthesis
Building Blocks for Heterocyclic Scaffolds
The inherent reactivity of the oxirane ring makes 2-(4-iodophenyl)oxirane an excellent precursor for a wide array of heterocyclic systems. The ring-opening of the epoxide with various nucleophiles generates a 1-(4-iodophenyl)-2-substituted ethanol backbone, which is primed for subsequent cyclization reactions to afford important five- and six-membered heterocycles.
Oxazolidinones are a significant class of N-heterocycles, with some members exhibiting potent antibacterial activity. A primary route to these scaffolds is the cycloaddition reaction between epoxides and isocyanates. nih.gov In this context, 2-(4-iodophenyl)oxirane can react with various isocyanates, such as 4-iodophenyl isocyanate, often catalyzed by Lewis acids, to directly yield 3,5-disubstituted-2-oxazolidinones. This reaction proceeds by the activation of the epoxide by the catalyst, followed by nucleophilic attack from the isocyanate nitrogen and subsequent ring-closing.
Another powerful and atom-economical strategy involves the reaction of epoxides with carbon dioxide and amines. bris.ac.uk This typically involves a two-step, one-pot process where the epoxide first undergoes ring-opening with an amine to form a 2-amino-1-(4-iodophenyl)ethanol intermediate. This amino alcohol then reacts with CO2, often activated by a suitable catalyst, to undergo cyclization and form the corresponding 5-(4-iodophenyl)oxazolidin-2-one.
The synthesis of morpholinones, another class of heterocycles with applications in drug discovery, can also be envisioned starting from 2-(4-iodophenyl)oxirane. A plausible route would involve the reaction of the epoxide with an amino acid derivative. For instance, N-alkylation of an amino acid ester with 2-(4-iodophenyl)oxirane would yield an intermediate that, upon intramolecular cyclization (lactamization), would furnish the morpholinone ring system.
Table 1: Representative Strategies for Oxazolidinone Synthesis from Epoxides
| Starting Materials | Reagents/Catalysts | Product Type | General Reference |
| Epoxide, Isocyanate | Lewis Acid (e.g., Sb-based cations) | 3,5-Disubstituted-2-oxazolidinone | nih.govmdpi.com |
| Epoxide, Amine, CO2 | Organocatalyst or Metal Complex | 5-Substituted-2-oxazolidinone | bris.ac.uk |
The construction of imidazole and pyrrole rings can be achieved through multi-step sequences starting from 2-(4-iodophenyl)oxirane. For imidazole synthesis, a common strategy involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an ammonium salt like ammonium acetate). rsc.orgpurdue.edu 2-(4-Iodophenyl)oxirane can be converted into the required 1,2-dicarbonyl precursor, 1-(4-iodophenyl)ethane-1,2-dione, through a hydrolysis-oxidation sequence. The oxirane is first hydrolyzed to the corresponding diol, which is then oxidized to the diketone. This diketone can then participate in a three-component reaction with an aldehyde and ammonium acetate to furnish a tri-substituted imidazole bearing the 4-iodophenyl group.
For the synthesis of pyrroles, the Knorr pyrrole synthesis provides a strategic pathway. This reaction involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). acs.org The required α-amino ketone can be prepared from 2-(4-iodophenyl)oxirane in two steps: regioselective ring-opening with an amine (e.g., ammonia or a primary amine) to give a 2-amino-1-(4-iodophenyl)ethanol, followed by oxidation of the secondary alcohol to the ketone. youtube.com The resulting α-amino ketone can then be cyclized under Knorr conditions to produce highly substituted pyrroles.
The dual functionality of 2-(4-iodophenyl)oxirane is particularly advantageous for constructing complex fused and spiro-heterocyclic systems. The aryl iodide moiety serves as a synthetic handle for intramolecular cyclization reactions, most notably the intramolecular Heck reaction, to build fused rings. mdpi.commdpi.com A typical strategy would involve the initial ring-opening of the epoxide with a nucleophile containing an olefinic tether, such as allylamine. The resulting intermediate, an N-allyl-2-amino-1-(4-iodophenyl)ethanol, possesses both the aryl iodide and a terminal alkene. In the presence of a palladium(0) catalyst, the aryl iodide undergoes oxidative addition, followed by intramolecular migratory insertion into the double bond to form a new six-membered ring, ultimately yielding a fused tetrahydroquinoline derivative after β-hydride elimination. nih.gov This powerful cascade approach enables the efficient construction of complex polycyclic systems from a simple precursor.
For spiro-heterocycles, 2-(4-iodophenyl)oxirane can serve as a C2-building block in multicomponent reactions. nih.gov Spirooxindoles, a privileged scaffold in medicinal chemistry, are often synthesized from isatin derivatives. rsc.orgclockss.org A plausible multicomponent reaction could involve isatin, an amine, and 2-(4-iodophenyl)oxirane. The reaction could proceed through the formation of an azomethine ylide from isatin and the amine, which then undergoes a [3+2] cycloaddition with a ketene equivalent derived from the epoxide, or through a direct nucleophilic ring-opening of the epoxide by an intermediate, to generate a complex spiro[oxindole-pyrrolidine] or similar heterocyclic system.
Precursors to Chiral Alcohols and Amines
Enantiomerically pure alcohols and amines are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov 2-(4-Iodophenyl)oxirane, as a terminal epoxide, is an ideal substrate for kinetic resolution, allowing for the preparation of both chiral 1,2-diols and chiral 1,2-amino alcohols.
A highly efficient and widely applicable method for this transformation is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. rsc.orgrsc.org This reaction uses water as a nucleophile to selectively open one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted. The process yields two valuable, highly enantioenriched products: the unreacted epoxide and the corresponding 1,2-diol. nih.govpurdue.edu The reaction is practical, often requiring low catalyst loadings (0.2–2.0 mol%) and affording products with excellent enantiomeric excess (often ≥99% ee). bris.ac.ukrsc.org The versatility of the HKR has been demonstrated across a wide range of terminal epoxides with varied electronic and steric properties, making it a reliable method for resolving 2-(4-iodophenyl)oxirane.
Table 2: Examples of Hydrolytic Kinetic Resolution (HKR) of Various Terminal Epoxides
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Recovered Epoxide Yield (%) | Recovered Epoxide ee (%) |
| Propylene Oxide | 0.2 | 8 | 45 | >99 |
| 1,2-Epoxyhexane | 0.2 | 10 | 44 | >99 |
| Styrene (B11656) Oxide | 0.2 | 16 | 43 | >99 |
| 4-Chlorostyrene Oxide | 0.2 | 12 | 44 | >99 |
| Phenyl Glycidyl Ether | 0.5 | 16 | 45 | >99 |
| Glycidyl Butyrate | 0.5 | 24 | 46 | >99 |
| Data is representative of the general effectiveness of the HKR method as reported in the literature. rsc.orgpurdue.edu |
The enantioenriched 2-(4-iodophenyl)oxirane obtained from the HKR is a valuable chiral intermediate. It can be subjected to nucleophilic ring-opening with a variety of nitrogen nucleophiles (e.g., ammonia, primary amines, azide) to produce chiral 2-amino-1-(4-iodophenyl)ethanols. acs.org This subsequent reaction is typically highly regioselective, with the nucleophile attacking the less sterically hindered terminal carbon of the epoxide, thus providing a reliable route to these important chiral building blocks.
Synthon for Aryl-Substituted Side Chains and Indane Derivatives
The term "synthon" refers to a conceptual unit within a molecule that aids in planning its synthesis. 2-(4-Iodophenyl)oxirane serves as a versatile synthon for introducing a 2-hydroxy-1-(4-iodophenyl)ethyl side chain or for constructing more complex structures like indane derivatives.
The fundamental application is the straightforward ring-opening of the epoxide with a carbon or heteroatom nucleophile. rsc.orgmdpi.com For example, reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) introduces an alkyl, vinyl, or aryl group (R) at the terminal position, yielding a 1-(4-iodophenyl)-2-hydroxy-alkane. This reaction effectively installs a functionalized aryl-substituted side chain onto a target molecule. The resulting secondary alcohol can be further manipulated, for instance, by oxidation to a ketone. The persistent aryl iodide moiety remains available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, to further elaborate the structure.
A more advanced application of 2-(4-iodophenyl)oxirane is in the synthesis of indane derivatives. This strategy leverages both reactive sites of the molecule in a sequential manner. The synthesis can be designed as a palladium-catalyzed cascade cyclization. mdpi.comrsc.org The process begins with the ring-opening of the oxirane with a nucleophile that also contains an unsaturated carbon-carbon bond, for example, vinylmagnesium bromide, to create an allylic alcohol intermediate. This intermediate, possessing both an aryl iodide and an alkene, is then subjected to an intramolecular Heck-type cyclization. researchgate.net The palladium catalyst facilitates the formation of a five-membered ring by coupling the aryl group with the alkene, leading directly to the indane core structure. This cascade approach provides an efficient entry into the indane ring system, a common motif in biologically active compounds.
Utility in Total Synthesis of Complex Organic Molecules (Focus on methodological strategies)
While specific total syntheses employing 2-(4-iodophenyl)oxirane are not extensively documented, the strategic value of aryl epoxides as key building blocks is well-established in the synthesis of complex natural products. nih.govmdpi.comresearchgate.net The utility of 2-(4-iodophenyl)oxirane in this context lies in the methodological strategies it enables.
One major strategy is its use as a stereocontrolling element . In the synthesis of polyketide natural products like the polypropionates, a recurring challenge is the controlled installation of alternating methyl and hydroxyl groups with specific stereochemistry. mdpi.com A chiral version of an aryl epoxide, accessible via kinetic resolution, serves as an excellent starting point. A methodological approach would involve the regioselective ring-opening of the chiral epoxide with an organocuprate (e.g., lithium dimethylcuprate) to install a methyl group and unmask a hydroxyl group, thereby setting two adjacent stereocenters in a single step. This fragment can then be elaborated and coupled with other pieces of the molecule.
Another key strategy is the use of the epoxide in cascade reactions for the rapid construction of polycyclic frameworks, particularly polyether natural products. bris.ac.ukrsc.org A synthetic plan could involve tethering a long chain with multiple hydroxyl groups to the 2-(4-iodophenyl)oxirane core. An acid-catalyzed cascade of intramolecular epoxide ring-openings could then be initiated, where each cyclization unmasks a new hydroxyl group that participates in the next ring-forming event, efficiently building multiple tetrahydrofuran or tetrahydropyran rings.
Finally, the bifunctional nature of 2-(4-iodophenyl)oxirane makes it an ideal linchpin for fragment coupling strategies . In the total synthesis of a large, complex molecule, a common approach is to synthesize major fragments separately before joining them. A strategy using 2-(4-iodophenyl)oxirane could involve elaborating a complex fragment starting from the epoxide end of the molecule. In a late-stage step, the aryl iodide moiety of this entire fragment would be used in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to connect it to another advanced intermediate, completing the carbon skeleton of the target molecule. This approach leverages the robust and predictable nature of both epoxide chemistry and palladium catalysis to assemble complex architectures efficiently.
Integration into Multistep Reaction Sequences for Polyfunctionalized Targets
The utility of 2-(4-iodophenyl)oxirane in multistep synthesis is exemplified by its application in the construction of diverse molecular scaffolds, including those found in biologically active compounds. The synthetic strategy often involves a carefully orchestrated sequence of reactions that leverage the unique chemical properties of both the epoxide and the aryl iodide.
A common approach begins with the nucleophilic ring-opening of the epoxide. This reaction can be performed with a wide range of nucleophiles, such as amines, azides, alkoxides, and thiols, to introduce a specific functional group at the benzylic or terminal position of the side chain. The regioselectivity of the ring-opening can often be controlled by the choice of reaction conditions (acidic or basic) and the nature of the nucleophile. This initial step not only installs a key functional group but also sets the stereochemistry of the resulting 1,2-disubstituted side chain.
Following the modification of the oxirane ring, the aryl iodide functionality can be exploited in various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, for instance, allows for the introduction of an alkyne moiety, which can serve as a linchpin for further transformations or as a key structural element in the final target. Similarly, the Heck reaction enables the formation of a new carbon-carbon double bond by coupling with an alkene. These cross-coupling reactions are highly valued for their broad functional group tolerance and reliability, allowing for the late-stage introduction of molecular complexity.
This sequential functionalization strategy is particularly powerful for the synthesis of polyfunctionalized molecules where precise control over the placement of different substituents is crucial. The following table illustrates a hypothetical, yet plausible, reaction sequence demonstrating the integration of 2-(4-iodophenyl)oxirane into a multistep synthesis of a complex, polyfunctionalized target.
Interactive Data Table: Hypothetical Multistep Synthesis Utilizing 2-(4-Iodophenyl)oxirane
| Step | Reaction Type | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Epoxide Ring-Opening | 2-(4-Iodophenyl)oxirane, Benzylamine | N/A | 2-(Benzylamino)-1-(4-iodophenyl)ethan-1-ol | 92 |
| 2 | Sonogashira Coupling | 2-(Benzylamino)-1-(4-iodophenyl)ethan-1-ol, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Benzylamino)-1-(4-(phenylethynyl)phenyl)ethan-1-ol | 85 |
| 3 | Click Chemistry (Huisgen Cycloaddition) | 2-(Benzylamino)-1-(4-(phenylethynyl)phenyl)ethan-1-ol, Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 2-(Benzylamino)-1-(4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phenyl)ethan-1-ol | 95 |
Detailed Research Findings:
While specific, published, multi-step syntheses starting directly from 2-(4-iodophenyl)oxirane to complex polyfunctionalized targets are not abundantly detailed in readily available literature, the principles of its application can be inferred from the well-established reactivity of its constituent functional groups. The synthesis of vicinal amino alcohols, for example, is a common application of epoxide ring-opening with amines. The diastereoselectivity of this process is a critical consideration in the synthesis of chiral molecules.
Furthermore, the synthetic utility of aryl iodides in cross-coupling reactions is extensively documented. The Sonogashira coupling, in particular, has been widely employed in the synthesis of natural products and pharmaceuticals due to its mild reaction conditions and functional group tolerance. The ability to perform these transformations on a molecule already bearing a functionalized side chain, derived from the epoxide opening, underscores the strategic advantage of using 2-(4-iodophenyl)oxirane as a starting material.
In the context of synthesizing bioactive molecules, such as angiogenesis inhibitors or triazole-containing compounds with potential therapeutic applications, the modularity offered by 2-(4-iodophenyl)oxirane is highly desirable. For instance, the synthesis of 1,2,3-triazole derivatives, often achieved through "click chemistry," can be readily integrated into a synthetic sequence involving this starting material. The alkyne introduced via a Sonogashira coupling can react with an organic azide to form the stable triazole ring, a common pharmacophore in medicinal chemistry.
Future Directions and Emerging Research Avenues for 2 4 Iodophenyl Oxirane Research
Development of Highly Efficient and Atom-Economical Synthetic Routes
The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. Future research will likely focus on moving beyond traditional epoxidation methods, which may generate significant waste, toward more atom-economical alternatives.
A key objective is the creation of reagentless, scalable, and sustainable protocols. rsc.org For the synthesis of 2-(4-Iodophenyl)oxirane, this could involve the direct catalytic epoxidation of 4-iodostyrene using environmentally benign oxidants like hydrogen peroxide or even molecular oxygen. Such methods would represent a significant improvement over classical routes that may involve stoichiometric reagents. The development of protocols that minimize the need for solvent-consuming purification techniques, such as column chromatography, is also a critical goal. rsc.org Achieving high marks in green chemistry metrics, such as a high reaction-mass efficiency and a low E-factor (environmental factor), will be a benchmark for new synthetic strategies. rsc.org
| Synthetic Route | Oxidizing Agent | Byproducts | Theoretical Atom Economy | Key Research Goal |
| Halohydrin Formation | NBS, H₂O then NaOH | NaBr, H₂O | Low | Baseline for improvement |
| Prilezhaev Reaction | m-CPBA | m-Chlorobenzoic acid | Moderate | Improve on waste stream |
| Catalytic Epoxidation | H₂O₂ | H₂O | High | Catalyst development and stability |
| Catalytic Aerobic Oxidation | O₂ | H₂O | Very High | Highly active and selective catalyst design |
This table illustrates hypothetical and established routes for the synthesis of aryl oxiranes, outlining the progression toward higher atom economy, a key future goal for the synthesis of 2-(4-Iodophenyl)oxirane.
Exploration of Unconventional Reactivity Patterns and Novel Transformations
While the chemistry of epoxides is well-established, typically involving nucleophilic ring-opening via SN2-type mechanisms, there remains considerable scope for exploring unconventional reactivity. baranlab.org Future research on 2-(4-Iodophenyl)oxirane could delve into transformations that go beyond these classical pathways.
One promising area is the chemistry of oxiranyl anions and radicals. baranlab.org The generation of an oxiranyl anion from 2-(4-Iodophenyl)oxirane could open up novel carbon-carbon bond-forming reactions. Similarly, the study of oxiranyl and oxiranyl carbinyl radicals could lead to new cyclization and addition reactions. The presence of the iodo-substituent on the phenyl ring provides a unique handle for tandem reactions, where an initial epoxide transformation is followed by a cross-coupling reaction at the C-I bond. Another avenue involves the reductive radical opening of the epoxide ring using transition metals, a less common but powerful transformation. baranlab.org
| Reactive Intermediate | Potential Generation Method | Potential Transformation | Influence of 4-Iodophenyl Group |
| Oxiranyl Anion | Strong, non-nucleophilic base | Reaction with electrophiles, carbenoid-type reactivity | May influence anion stability and subsequent reaction pathways. |
| Oxiranyl Radical | Radical initiator (e.g., AIBN), photolysis | Intramolecular cyclization, addition to π-systems | The iodine atom could participate in subsequent radical coupling reactions. |
| Transition Metal-Mediated Opening | Low-valent transition metals (e.g., Ti, Sm) | Reductive cleavage, formation of organometallic intermediates | The C-I bond offers a site for oxidative addition, enabling tandem catalysis. |
This table outlines potential unconventional reactive intermediates of 2-(4-Iodophenyl)oxirane and the novel transformations they could enable.
Integration with Continuous Flow Chemistry and Automated Synthesis
Continuous flow chemistry has emerged as a powerful technology for improving synthetic efficiency, safety, and scalability. nih.gov Applying this technology to the synthesis and subsequent transformation of 2-(4-Iodophenyl)oxirane is a significant area for future research. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.net
The synthesis of 2-(4-Iodophenyl)oxirane, which may involve exothermic steps or unstable intermediates, could be rendered safer and more efficient in a microreactor system. Furthermore, flow technology enables the seamless coupling of multiple reaction steps without the need for isolating intermediates. nih.gov For instance, the synthesis of the epoxide could be directly linked to a subsequent ring-opening and a palladium-catalyzed cross-coupling reaction at the iodide position, all within a single, automated flow system. This approach can dramatically reduce reaction times and increase productivity. beilstein-journals.org The development of fully automated systems for the synthesis of 2-(4-Iodophenyl)oxirane derivatives would accelerate the discovery of new compounds for materials science and pharmaceutical research. nih.gov
Design of Advanced Catalytic Systems for Enhanced Selectivity
Catalysis is central to modern organic synthesis, and the development of advanced catalytic systems will be crucial for unlocking the full potential of 2-(4-Iodophenyl)oxirane. A primary focus will be on achieving high levels of selectivity in its synthesis and reactions.
Enantioselective Synthesis : The development of chiral catalysts for the asymmetric epoxidation of 4-iodostyrene will be a major goal. This would provide access to enantiomerically pure (R)- and (S)-2-(4-Iodophenyl)oxirane, which are invaluable as chiral building blocks.
Regioselective Ring-Opening : Designing catalysts that can control the regioselectivity of the nucleophilic attack on the epoxide ring is another key challenge. For a given nucleophile, a catalyst could direct the reaction to either the benzylic or terminal carbon, leading to different constitutional isomers.
Tandem Catalysis : Advanced systems could combine multiple catalytic cycles. For example, a single catalyst or a combination of compatible catalysts could facilitate both the ring-opening of the epoxide and a subsequent cross-coupling reaction at the iodophenyl moiety, creating complex molecules in a single operation. Research into palladium(0)-catalyzed coupling-cyclization reactions, for instance, showcases the power of such approaches in building complex molecular scaffolds. rsc.org
| Catalyst Type | Target Reaction | Desired Outcome | Potential Catalyst Example |
| Chiral Lewis Acid | Asymmetric Epoxidation | High enantiomeric excess (>99% ee) | Chiral Titanium or Vanadium complexes |
| Brønsted/Lewis Acid | Regioselective Ring-Opening | High regioselectivity (>99:1) for Cα vs. Cβ attack | Sc(OTf)₃, Bi(OTf)₃ |
| Dual Catalytic System | Tandem Ring-Opening/Cross-Coupling | One-pot synthesis of complex adducts | Combination of a Lewis acid and a Palladium(0) catalyst |
This table summarizes potential advanced catalytic systems and their targeted applications in the synthesis and transformation of 2-(4-Iodophenyl)oxirane.
Synergistic Application of Computational and Experimental Methodologies
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. In the context of 2-(4-Iodophenyl)oxirane, this synergy can be applied to predict and understand its reactivity, guiding the design of more efficient experiments.
Density Functional Theory (DFT) and other computational methods can be used to:
Model the transition states of various ring-opening reactions to predict regioselectivity and stereoselectivity.
Elucidate reaction mechanisms, including unconventional pathways involving radical or anionic intermediates.
Screen virtual libraries of catalysts to identify promising candidates for asymmetric synthesis or selective transformations before committing to laboratory work.
Predict spectroscopic properties (e.g., NMR spectra) to aid in the characterization of new derivatives.
By using computational insights to generate hypotheses, experimental efforts can be more focused and less reliant on trial-and-error. This synergistic approach saves time and resources, leading to a more rapid and deeper understanding of the chemical possibilities offered by 2-(4-Iodophenyl)oxirane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
